(Z)-3-(3-methoxypropyl)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one
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Overview
Description
(Z)-3-(3-methoxypropyl)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(3-methoxypropyl)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one typically involves the condensation of a thiazolidinone derivative with a pyrazole aldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the methylene group, converting it into a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield sulfoxides, while reduction might produce more saturated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(3-methoxypropyl)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, thiazolidinone derivatives have been studied for their antimicrobial, anti-inflammatory, and anticancer activities. This compound could potentially exhibit similar properties and be investigated for its biological effects.
Medicine
In medicine, the compound could be explored for its potential therapeutic applications. Thiazolidinones have shown promise in the treatment of diseases such as diabetes, cancer, and bacterial infections.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (Z)-3-(3-methoxypropyl)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one would depend on its specific biological target. Generally, thiazolidinones are known to interact with various enzymes and receptors, modulating their activity. The compound could inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Pyrazole derivatives: Studied for their anti-inflammatory and anticancer activities.
Thioxothiazolidinones: Similar in structure but with different substituents.
Uniqueness
The uniqueness of (Z)-3-(3-methoxypropyl)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one lies in its specific combination of functional groups, which could confer unique biological and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C17H17N3O2S2 |
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Molecular Weight |
359.5 g/mol |
IUPAC Name |
4-hydroxy-3-(3-methoxypropyl)-5-[(E)-(3-phenylpyrazol-4-ylidene)methyl]-1,3-thiazole-2-thione |
InChI |
InChI=1S/C17H17N3O2S2/c1-22-9-5-8-20-16(21)14(24-17(20)23)10-13-11-18-19-15(13)12-6-3-2-4-7-12/h2-4,6-7,10-11,21H,5,8-9H2,1H3/b13-10+ |
InChI Key |
IRUQSMQDBAJHHD-JLHYYAGUSA-N |
Isomeric SMILES |
COCCCN1C(=C(SC1=S)/C=C/2\C=NN=C2C3=CC=CC=C3)O |
Canonical SMILES |
COCCCN1C(=C(SC1=S)C=C2C=NN=C2C3=CC=CC=C3)O |
Origin of Product |
United States |
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